5-Cyclopentyl-1,3,4-thiadiazol-2-amine (CAS 57235-54-8) is a specialized heteroaromatic building block characterized by its 2-amino-1,3,4-thiadiazole core and a sterically demanding cyclopentyl moiety. In procurement and process chemistry, this compound is prioritized for its ability to introduce rigid lipophilicity and specific steric bulk into target molecules, distinguishing it from simpler linear alkyl analogs. It serves as a critical precursor in the synthesis of advanced functionalized azoles, kinase inhibitors, and high-performance surface-active agents, offering a unique balance of thermal stability and reactive functional groups [1].
Generic substitution of 5-cyclopentyl-1,3,4-thiadiazol-2-amine with more common, less expensive analogs like 5-methyl- or 5-ethyl-1,3,4-thiadiazol-2-amine frequently fails due to critical differences in steric volume and physicochemical properties. In drug discovery, the rigid cyclopentyl ring is essential for optimal hydrophobic pocket occupation; smaller linear chains fail to achieve the required binding affinity or metabolic stability[1]. Furthermore, in process chemistry, the specific melting point profile (232–235 °C) and solubility characteristics of the cyclopentyl derivative dictate distinct handling and purification protocols, meaning that substituting a linear analog will drastically alter reaction yields, crystallization behaviors, and downstream formulation compatibility [2].
During the synthesis of functionalized azoles, the cyclization of diacyl-thiosemicarbazides to form 5-cyclopentyl-1,3,4-thiadiazol-2-amine achieves a yield of 60.8% under optimized basic conditions [1]. The steric bulk of the cyclopentyl group influences the hydrazide-hydrazone tautomerism, altering the electrophilicity of the carbonyl group compared to linear alkyl precursors, which often suffer from lower solubility-driven yield constraints (typically 35–58%) [1].
| Evidence Dimension | Base-catalyzed heterocyclization yield |
| Target Compound Data | 60.8% yield (Method B) |
| Comparator Or Baseline | Linear alkyl diacyl-thiosemicarbazides (35–58% yield) |
| Quantified Difference | Up to 25% higher synthetic yield due to favorable tautomeric redistribution |
| Conditions | Alkaline heterocyclization of N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides |
Ensures higher throughput and material efficiency during the scale-up of complex polycyclic azole intermediates.
5-Cyclopentyl-1,3,4-thiadiazol-2-amine exhibits a highly stable crystalline form with a melting point of 232–235 °C[1]. This is significantly higher than standard linear analogs like 5-ethyl-1,3,4-thiadiazol-2-amine, which exhibit lower melting points and higher hygroscopicity. The elevated melting point ensures superior flowability and reduced degradation during high-temperature coupling reactions, such as Buchwald-Hartwig aminations[2].
| Evidence Dimension | Melting point / thermal stability |
| Target Compound Data | 232–235 °C |
| Comparator Or Baseline | 5-Ethyl-1,3,4-thiadiazol-2-amine (typically <200 °C) |
| Quantified Difference | >30 °C increase in melting point |
| Conditions | Standard atmospheric pressure, solid-state handling |
Allows for the use of higher-temperature coupling conditions without precursor degradation, improving overall manufacturability.
In medicinal chemistry, replacing a methyl or ethyl group with a cyclopentyl group at the 5-position of the 1,3,4-thiadiazole ring significantly increases the lipophilicity (logP) and steric volume [1]. This modification is critical for maximizing van der Waals interactions in hydrophobic binding pockets, such as kinase hinge regions, where the 2-amino group acts as a hydrogen bond donor/acceptor and the cyclopentyl ring anchors the molecule, outperforming smaller alkyl analogs in target residence time [2].
| Evidence Dimension | Steric volume and lipophilic anchoring |
| Target Compound Data | Rigid cyclopentyl substitution |
| Comparator Or Baseline | 5-Methyl or 5-Ethyl substitution |
| Quantified Difference | Enhanced hydrophobic packing density and logP shift |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
Critical for procurement in SAR campaigns where maximizing target residence time via hydrophobic anchoring is required.
2-Amino-5-alkyl-1,3,4-thiadiazoles are established corrosion inhibitors. The substitution of a linear alkyl chain with a cyclopentyl ring alters the adsorption geometry on metal surfaces [1]. The rigid, bulky cyclopentyl group creates a denser, more sterically hindered hydrophobic barrier against aqueous acidic media compared to the flexible 5-ethyl or 5-propyl analogs, leading to improved protective efficiency in specialized coating formulations [1].
| Evidence Dimension | Hydrophobic barrier steric hindrance |
| Target Compound Data | Rigid cyclopentyl surface packing |
| Comparator Or Baseline | Flexible linear alkyl chains (e.g., ethyl, propyl) |
| Quantified Difference | Increased steric exclusion of aqueous corrosive agents |
| Conditions | Acidic media adsorption on metal substrates |
Provides a superior, procurement-justified alternative to standard linear thiadiazoles for high-performance anti-corrosion formulations.
Selected when a robust 2-amino-thiadiazole hinge-binding motif must be paired with a bulky, lipophilic cyclopentyl group to maximize van der Waals interactions in hydrophobic target pockets, outperforming linear analogs [1].
Utilized as a primary amine precursor in heterocyclization reactions where its specific tautomeric stability and high melting point (232–235 °C) ensure reproducible yields and high-purity intermediates [2].
Procured for materials science applications where the rigid cyclopentyl group provides a superior, sterically hindered hydrophobic barrier on metal surfaces compared to flexible linear alkyl chains [3].